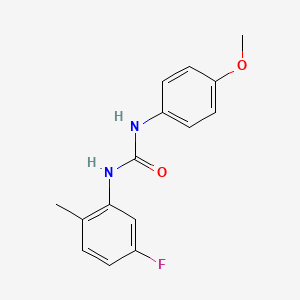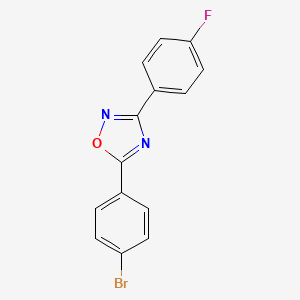
N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide), commonly known as NDI, is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research.
作用机制
NDI exerts its biological effects by binding to specific targets in the body. In cancer cells, NDI binds to DNA and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. In Alzheimer's disease, NDI binds to amyloid-beta peptides and prevents their aggregation into toxic plaques.
Biochemical and Physiological Effects:
NDI has been shown to have several biochemical and physiological effects in the body. In cancer cells, NDI induces DNA damage and cell cycle arrest, leading to apoptosis. In Alzheimer's disease, NDI prevents the formation of toxic amyloid plaques and reduces inflammation in the brain.
实验室实验的优点和局限性
NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for the research on NDI. One direction is the development of NDI-based materials for various applications such as organic electronics, energy storage, and catalysis. Another direction is the exploration of NDI as a potential therapeutic agent for various diseases. Finally, the development of new synthesis methods for NDI and its derivatives is also an important future direction for the research on NDI.
Conclusion:
In conclusion, NDI is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research. NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations. There are several future directions for the research on NDI, including the development of NDI-based materials, the exploration of NDI as a potential therapeutic agent, and the development of new synthesis methods for NDI and its derivatives.
合成方法
NDI can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for synthesizing NDI due to its simplicity and high yield. The reaction involves the coupling of 1,5-dibromo-2-nitrobenzene with 5-ethyl-3-thiophenecarboxylic acid in the presence of a palladium catalyst and a base.
科学研究应用
NDI has been extensively studied for its potential applications in various scientific fields. In organic electronics, NDI has been used as a building block for the synthesis of organic semiconductors. NDI-based semiconductors have shown promising results in the development of high-performance organic field-effect transistors and organic photovoltaics.
In materials science, NDI has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. NDI-based materials have shown excellent properties such as high thermal stability, good solubility, and high electron affinity.
In biomedical research, NDI has been studied for its potential applications as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. NDI has been shown to inhibit the growth of cancer cells and prevent the formation of amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
5-ethyl-N-[5-[(5-ethylthiophene-3-carbonyl)amino]naphthalen-1-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-3-17-11-15(13-29-17)23(27)25-21-9-5-8-20-19(21)7-6-10-22(20)26-24(28)16-12-18(4-2)30-14-16/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBMDCHRRZBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CSC(=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-naphthalene-1,5-diylbis(5-ethylthiophene-3-carboxamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)






![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)



![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)